molecular formula C17H24N2O B13937228 3-Phenethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane CAS No. 63990-48-7

3-Phenethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane

Cat. No.: B13937228
CAS No.: 63990-48-7
M. Wt: 272.4 g/mol
InChI Key: YBZJPJLESWJLTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenethyl-8-propionyl-3,8-diazabicyclo(321)octane is a complex organic compound known for its unique bicyclic structure This compound is part of the 3,8-diazabicyclo[321]octane family, which is characterized by a rigid bicyclic framework that includes nitrogen atoms at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure. This process often involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold in a controlled manner .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and reagents to facilitate the formation of the desired bicyclic structure. Detailed information on industrial production methods is often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Phenethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Phenethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Phenethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, leading to the modulation of biological pathways. The presence of the phenethyl and propionyl groups further enhances its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with specific molecular targets with high affinity makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

63990-48-7

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

1-[3-(2-phenylethyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one

InChI

InChI=1S/C17H24N2O/c1-2-17(20)19-15-8-9-16(19)13-18(12-15)11-10-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3

InChI Key

YBZJPJLESWJLTK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C2CCC1CN(C2)CCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.